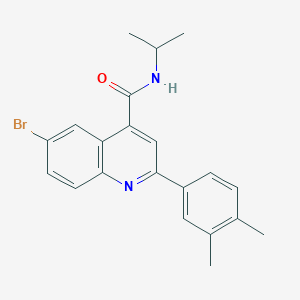![molecular formula C29H23BrN6 B452889 2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE](/img/structure/B452889.png)
2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, bromobenzyl, phenyl, pyrazolyl, and dicyano groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE typically involves multi-step reactions. One common method involves the condensation of 4-bromobenzyl bromide with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile and a suitable catalyst to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with a naphthalene-based compound under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.
Reduction: Reduction reactions can target the cyano groups, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-4H-CHROMENE
- 2-AMINO-4-(4-BROMOBENZYL)-3-CYANO-4H-PYRAN
- 2-AMINO-4-(4-BROMOBENZYL)-3-CYANO-4H-THIOPHENE
Uniqueness
Compared to these similar compounds, 2-AMINO-4-[1-(4-BROMOBENZYL)-3-PHENYL-1H-PYRAZOL-4-YL]-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring, in particular, enhances its potential for biological activity and makes it a valuable scaffold for drug discovery.
Propiedades
Fórmula molecular |
C29H23BrN6 |
|---|---|
Peso molecular |
535.4g/mol |
Nombre IUPAC |
2-amino-4-[1-[(4-bromophenyl)methyl]-3-phenylpyrazol-4-yl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile |
InChI |
InChI=1S/C29H23BrN6/c30-21-12-10-19(11-13-21)15-36-16-25(27(35-36)20-6-2-1-3-7-20)26-23-9-5-4-8-22(23)24(14-31)28(34)29(26,17-32)18-33/h1-3,6-8,10-13,16,23,26H,4-5,9,15,34H2 |
Clave InChI |
LRPAIYCBRLCAFC-UHFFFAOYSA-N |
SMILES |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CN(N=C3C4=CC=CC=C4)CC5=CC=C(C=C5)Br |
SMILES canónico |
C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CN(N=C3C4=CC=CC=C4)CC5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


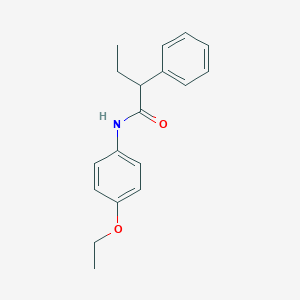
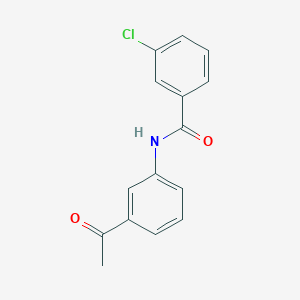

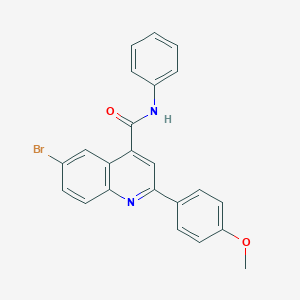
![3-[(3,5-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B452810.png)
![6-Bromo-2-[4-(methylethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B452811.png)
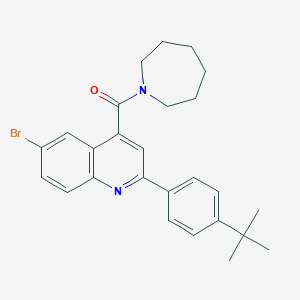
![2-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-3-methylquinoline-4-carboxamide](/img/structure/B452816.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-6-bromo-2-(4-isopropylphenyl)-4-quinolinecarboxamide](/img/structure/B452820.png)
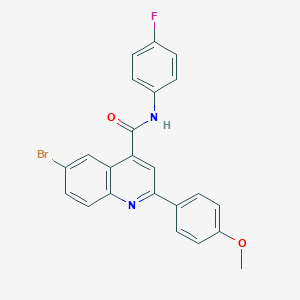
![2-(1,3-benzodioxol-5-yl)-N-[3,5-bis(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B452824.png)
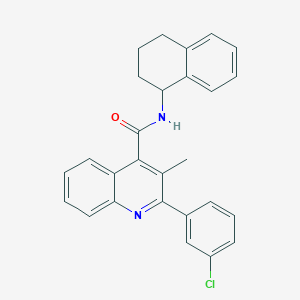
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B452828.png)
